methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, an acetyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated quinazolinone is reacted with 4-aminobenzoic acid or its derivatives to form the desired amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
- Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
- Methyl 4-{[(7-chloro-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Uniqueness
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoate ester and the specific positioning of the acetyl group contribute to its distinct properties compared to similar compounds.
Biological Activity
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H16N4O4
- Molar Mass : 400.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include various substituted quinazoline derivatives, which are reacted under controlled conditions to yield the target compound.
Antimicrobial Activity
Research indicates that compounds related to the quinazoline structure exhibit notable antimicrobial properties. For example, derivatives of quinazoline have shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. In particular, studies have highlighted:
- Activity Against Resistant Strains : Some derivatives have demonstrated activity against quinolone-resistant strains of bacteria, making them potential candidates for treating infections that are difficult to manage with conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. For instance:
- MTT Assay Results : Compounds derived from the quinazoline framework have been tested using the MTT assay, revealing varying degrees of cytotoxicity against cancer cell lines . Some compounds exhibited activity comparable to established chemotherapeutics like 5-fluorouracil.
Case Studies and Research Findings
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may interact favorably with target sites, indicating its potential as a lead compound for drug development .
- In Vivo Studies : Preliminary in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies are crucial for understanding the bioavailability and metabolism of the compound, which directly impacts its therapeutic potential .
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
KQFBNVNBKSABJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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